Methyl 11-acetoxyhexadecanoate
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Overview
Description
Methyl 11-acetoxyhexadecanoate is an organic compound with the molecular formula C19H36O4 It is an ester derived from hexadecanoic acid (palmitic acid) and is characterized by the presence of an acetoxy group at the 11th carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 11-acetoxyhexadecanoate can be synthesized through esterification reactions. One common method involves the reaction of hexadecanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form methyl hexadecanoate. This intermediate is then acetylated using acetic anhydride and a base, such as pyridine, to introduce the acetoxy group at the 11th carbon position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification and acetylation processes. These processes are typically carried out in batch reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 11-acetoxyhexadecanoate can undergo various chemical reactions, including:
Oxidation: The acetoxy group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 11-acetoxyhexadecanoic acid.
Reduction: Formation of 11-hydroxyhexadecanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 11-acetoxyhexadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It is investigated for its potential role in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: It is used in the production of specialty chemicals and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of methyl 11-acetoxyhexadecanoate involves its hydrolysis to release hexadecanoic acid and methanol. This hydrolysis can be catalyzed by esterases or other enzymes in biological systems. The released hexadecanoic acid can then participate in various metabolic pathways, including lipid metabolism and energy production.
Comparison with Similar Compounds
Methyl 11-hydroxyhexadecanoate: Similar structure but with a hydroxyl group instead of an acetoxy group.
Methyl 11-oxohexadecanoate: Contains a ketone group at the 11th carbon position.
Methyl 11-bromohexadecanoate: Contains a bromine atom at the 11th carbon position.
Uniqueness: Methyl 11-acetoxyhexadecanoate is unique due to the presence of the acetoxy group, which imparts distinct chemical reactivity and biological properties. This functional group allows for specific interactions with enzymes and other biomolecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
88167-64-0 |
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Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
methyl 11-acetyloxyhexadecanoate |
InChI |
InChI=1S/C19H36O4/c1-4-5-11-14-18(23-17(2)20)15-12-9-7-6-8-10-13-16-19(21)22-3/h18H,4-16H2,1-3H3 |
InChI Key |
MGMZJVRGQIUAJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCCCCCCC(=O)OC)OC(=O)C |
Origin of Product |
United States |
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